molecular formula C12H23NO10 B14091508 4-Trehalosamine CAS No. 51855-99-3

4-Trehalosamine

Cat. No.: B14091508
CAS No.: 51855-99-3
M. Wt: 341.31 g/mol
InChI Key: GXKCUFUYTFWGNK-LIZSDCNHSA-N
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Description

4-Trehalosamine is an amino sugar derived from trehalose, where one of the hydroxyl groups is replaced with an amino group. This compound is known for its unique properties, including high biological stability and protective activities comparable to or better than trehalose .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trehalosamine can be synthesized through microbial fermentation using specific strains of actinomycetes . The process involves cultivating the microorganisms in a suitable medium, followed by extraction and purification of the compound. The reaction conditions typically include maintaining an optimal temperature and pH to ensure maximum yield.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The microorganisms are grown in bioreactors, and the compound is extracted using advanced purification techniques such as column chromatography and high-performance liquid chromatography . These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Trehalosamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as labeled probes and detergents. These derivatives have been shown to exhibit enhanced biological activities and are used in scientific research .

Properties

CAS No.

51855-99-3

Molecular Formula

C12H23NO10

Molecular Weight

341.31 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

InChI Key

GXKCUFUYTFWGNK-LIZSDCNHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O

Origin of Product

United States

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